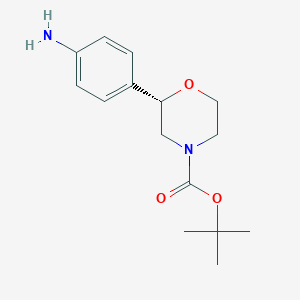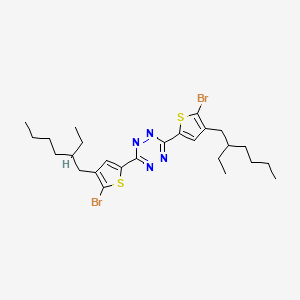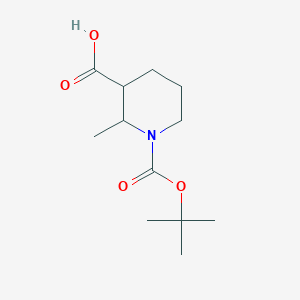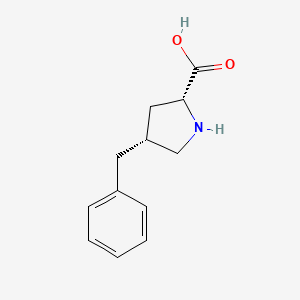![molecular formula C7H7BN2O2 B3094643 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1260433-36-0](/img/structure/B3094643.png)
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core fused with a boronic acid moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in cellular processes .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight is noted, which would be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , which may suggest that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridines.
Comparaison Avec Des Composés Similaires
- 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid
- 1H-pyrrolo[3,2-b]pyridin-3-ylboronic acid
- 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid
Comparison: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyrrolo-pyridine core. This structural feature influences its reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMPRIYDZWHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=C1C=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693249 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260433-36-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)
![Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3094632.png)
![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)
![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)


